alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol
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Overview
Description
Alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol is a complex organic compound that features a combination of acridine, chlorophenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the acridinyloxy intermediate: This could involve the reaction of acridine with an appropriate alkylating agent.
Attachment of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced.
Formation of the piperazineethanol moiety: This could involve the reaction of piperazine with an appropriate alcohol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or ethanol moieties.
Reduction: Reduction reactions might target the acridine or chlorophenyl groups.
Substitution: The compound could undergo substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-cancer or anti-microbial activities.
Mechanism of Action
The mechanism of action of alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Alpha-((9-Acridinyloxy)methyl)-4-phenyl-1-piperazineethanol: Lacks the chlorophenyl group.
Alpha-((9-Acridinyloxy)methyl)-4-(3-methylphenyl)-1-piperazineethanol: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol might confer unique chemical and biological properties, such as increased lipophilicity or altered reactivity.
Properties
CAS No. |
113105-90-1 |
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Molecular Formula |
C26H26ClN3O2 |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
1-acridin-9-yloxy-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H26ClN3O2/c27-19-6-5-7-20(16-19)30-14-12-29(13-15-30)17-21(31)18-32-26-22-8-1-3-10-24(22)28-25-11-4-2-9-23(25)26/h1-11,16,21,31H,12-15,17-18H2 |
InChI Key |
SVPBRBRZDBTVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=C3C=CC=CC3=NC4=CC=CC=C42)O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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